2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide
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Overview
Description
2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that features both imidazole and benzodiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide typically involves multi-step organic reactions. One common method includes the condensation of glyoxal, ammonia, and acetaldehyde to form 2-methylimidazole . This intermediate can then be further reacted with appropriate benzodiazole derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or benzodiazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-Methyl-N-{2-[(2-methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets. The imidazole and benzodiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler compound with similar imidazole functionality.
Benzimidazole: Another related compound with a benzodiazole structure.
Metronidazole: A well-known antibiotic with an imidazole ring.
Properties
IUPAC Name |
2-methyl-N-[2-[(2-methylimidazol-1-yl)methyl]-1-propylbenzimidazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-5-9-24-17-7-6-15(21-19(25)13(2)3)11-16(17)22-18(24)12-23-10-8-20-14(23)4/h6-8,10-11,13H,5,9,12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVUKJRKVHEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C(C)C)N=C1CN3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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